Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common synthetic route includes:
Formation of the Piperidine Intermediate: This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Synthesis of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through condensation reactions involving β-dicarbonyl compounds and amidines.
Coupling Reaction: The piperidine and pyrimidine intermediates are then coupled using appropriate reagents such as coupling agents (e.g., EDC, DCC) to form the desired product.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as anti-cancer agents.
Pyrimidine Derivatives: Various pyrimidine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Uniqueness
Ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate is unique due to its specific combination of a piperidine ring and a pyrimidine moiety, which may confer distinct pharmacological properties. Its ability to undergo diverse chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 4-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-22-16(21)7-6-15(20)19-10-4-5-13(11-19)23-14-8-9-17-12(2)18-14/h8-9,13H,3-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAXBZJYPCFRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC(=NC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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